Cas no 4237-48-3 (Diphenylmethanethiol)
Diphenylmethanethiol structure
Diphenylmethanethiol Properties
Names and Identifiers
-
- diphenylmethanethiol
- Benzhydryl hydrosulfide
- benzhydrylthiol
- diphenylmethane-thiol
- diphenylmethylthiol
- CS-0235906
- J-640286
- SCHEMBL132873
- Benzhydryl hydrosulfide #
- DTXSID70195174
- 4237-48-3
- Benzenemethanethiol, .alpha.-phenyl-
- AKOS000123048
- J-800285
- EN300-16498
- +Expand
-
- MFCD11126164
- ORKZATPRQQSLDT-UHFFFAOYSA-N
- InChI=1S/C13H12S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
- C1=CC=C(C=C1)C(C2=CC=CC=C2)S
Computed Properties
- 200.06600
- 0
- 0
- 2
- 200.06597156g/mol
- 14
- 137
- 0
- 0
- 0
- 0
- 0
- 1
- 3.6
- 1Ų
Experimental Properties
- 3.70580
- 38.80000
Diphenylmethanethiol Security Information
Diphenylmethanethiol Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Diphenylmethanethiol Price
Diphenylmethanethiol Related Literature
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Christopher M. Lanthier,Gregory R. MacKinnon,Gary I. Dmitrienko Chem. Commun. 1997 2309
-
2. Steroidal sulphur compounds. Part XII. Regiospecific formation of steroidal olefins by thermolysis of sulphoxidesD. Neville Jones,Anthony C. F. Edmonds,Simon D. Knox J. Chem. Soc. Perkin Trans. 1 1976 459
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3. New intermediate-spin chloroiron(III) complex with a mixed nitrogen– sulfur co-ordination sphere??Marie-Aude Kopf,Daniel Varech,Jean-Pierre Tuchagues,Daniel Mansuy,Isabelle Artaud J. Chem. Soc. Dalton Trans. 1998 991
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4. Thiocarbonyl elimination from sulphenic systems. Part I. Elimination of hydrogen cyanide from substituted diphenylmethyl thiocyanatesA. Ceccon,U. Miotti,U. Tonellato,M. Padovan J. Chem. Soc. B 1969 1084
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J. D. Coyle Chem. Soc. Rev. 1975 4 523
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6. Experimental and theoretical studies on protonation of thioketonesTokio Yamabe,Shinichi Nagata,Kazuo Akagi,Ryuichi Hashimoto,Koichi Yamashita,Kenichi Fukui,Astuyoshi Ohno,Kaoru Nakamura J. Chem. Soc. Perkin Trans. 2 1977 1516
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7. Electrochemical reduction mechanism of organic sulphides. Diphenylmethyl p-nitrophenyl sulphideGiuseppe Farnia,Maria Gabriella Severin,Giulio Capobianco,Elio Vianello J. Chem. Soc. Perkin Trans. 2 1978 1
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